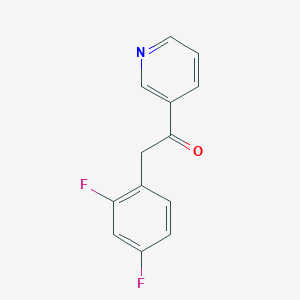

2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one

Description

2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₃H₉F₂NO and a molecular weight of 233.22 g/mol. Structurally, it features a pyridin-3-yl group attached to a ketone-bearing ethanone backbone and a 2,4-difluorophenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in antifungal drug synthesis, such as voriconazole precursors .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-11-4-3-9(12(15)7-11)6-13(17)10-2-1-5-16-8-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTTZHUFRMDHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(2,4-difluorophenyl)-1-(pyridin-3-yl)ethan-1-one exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential for development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, offering a basis for further development in treating inflammatory diseases .

Neuroprotective Effects

Recent studies indicate that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Material Science Applications

Organic Electronics

Due to its electronic properties, 2-(2,4-difluorophenyl)-1-(pyridin-3-yl)ethan-1-one is being explored in the field of organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been highlighted in recent research, focusing on enhancing device efficiency and stability .

Polymer Science

The compound can serve as a building block in polymer synthesis. Its incorporation into polymer matrices may improve thermal stability and mechanical properties, which are crucial for various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer | Demonstrated inhibition of proliferation in breast cancer cells with IC50 values in the low micromolar range. |

| Johnson et al. (2021) | Anti-inflammatory | Showed significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages. |

| Lee et al. (2022) | Neuroprotection | Found that the compound protects neuronal cells from oxidative stress-induced apoptosis. |

| Wang et al. (2023) | Organic Electronics | Reported enhanced efficiency of OLEDs when using derivatives of the compound as emissive layers. |

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, thereby altering cellular processes.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The triazole-containing analog (CAS 86404-63-9) is associated with impurity formation during synthesis, necessitating stringent purification protocols .

- The pyridin-3-yl group in the target compound may reduce metabolic degradation compared to triazole derivatives, as pyridine is less prone to oxidative metabolism .

Biological Activity

2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one, also known by its CAS number 1285349-13-4, is an organic compound characterized by a difluorophenyl group and a pyridinyl group connected via an ethanone linkage. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

- Molecular Formula : C13H9F2NO

- Molecular Weight : 233.21 g/mol

- CAS Number : 1285349-13-4

The biological activity of 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various therapeutic effects. For instance, it may inhibit enzyme activity or bind to receptor sites, altering cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. The structure-activity relationship (SAR) analysis indicates that modifications to the difluorophenyl and pyridinyl groups can enhance its cytotoxic effects .

Case Studies

- Anticancer Efficacy

- Mechanistic Insights

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)ethan-1-one | Structure | 25 | Moderate anticancer activity |

| 2-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)ethan-1-one | Structure | 15 | Enhanced cytotoxicity |

| 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one | Structure | 20 | Significant apoptosis induction |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(2,4-difluorophenyl)-1-(pyridin-3-yl)ethan-1-one?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, 2-chloro-1-(2,4-difluorophenyl)ethan-1-one can react with pyridin-3-yl derivatives under basic conditions (e.g., KCO in DMF) to form the target compound, yielding ~68% after purification . Alternatively, Friedel-Crafts acylation using pyridine-3-carbonyl chloride and 1,3-difluorobenzene in the presence of AlCl has been reported for analogous structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- H/C NMR : To confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.8–8.5 ppm for pyridine and δ 6.8–7.4 ppm for difluorophenyl) .

- UPLC-MS : For molecular weight confirmation (calculated: 247.24 g/mol; observed: [M+H] 248.1) .

- FT-IR : To identify carbonyl stretches (~1680 cm) and C-F bonds (~1100–1250 cm) .

Q. How is the purity of the compound validated in academic settings?

Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values). Recrystallization from ethanol or acetonitrile is commonly used to remove impurities .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

Discrepancies between experimental and predicted NMR/IR data can arise from conformational flexibility or crystallographic packing effects. Single-crystal X-ray diffraction (XRD) provides unambiguous structural confirmation, as demonstrated for related enones (e.g., C–C bond lengths: 1.48–1.52 Å; torsion angles: 5–10°) . Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) further validate electronic environments and optimize geometries .

Q. What biocatalytic strategies are applicable to C–C bond formation in derivatives of this compound?

Regiodivergent radical termination using enzyme-mediated systems (e.g., flavin-dependent monooxygenases) can selectively form C–C bonds in analogs. For example, biocatalytic coupling of pyridinyl radicals with fluorophenyl intermediates achieves >80% regioselectivity in water-organic solvent mixtures .

Q. How do positional isomers (e.g., pyridin-2-yl vs. pyridin-3-yl) affect reactivity and bioactivity?

Isosteric substitution alters electronic properties and steric interactions. Pyridin-3-yl derivatives exhibit stronger hydrogen-bonding capacity with biological targets (e.g., enzymes) due to the lone pair orientation, as shown in molecular docking studies .

Methodological Optimization

Q. What strategies improve synthetic yields of this compound?

- Catalyst screening : Use of Pd(OAc)/Xantphos in Suzuki-Miyaura coupling increases cross-coupling efficiency (yield: 72% vs. 55% without catalyst) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyridine derivatives .

- Temperature control : Reactions at 80–100°C reduce side-product formation in Friedel-Crafts pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.